Cytotoxicity Against Ovarian Cancer Cells (SK-OV-3): 4-Fluoro vs. 4-Bromo Analog
The target 4-fluoro compound demonstrates a distinct cytotoxicity profile against the SK-OV-3 ovarian cancer cell line compared to its direct 4-bromo analog. While both compounds are potent, the 4-fluoro substitution results in a specific IC50 value that differentiates its activity from the brominated version, which is crucial for structure-activity relationship (SAR) studies aimed at optimizing for this cancer type [1]. The precise fluorine effect modulates electronic properties and binding interactions without the steric bulk of a bromine atom, leading to a differentiated biological outcome [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Specific IC50 value in low micromolar range against SK-OV-3 (value reported in original publication) |
| Comparator Or Baseline | 4-Bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide (IC50 value in low micromolar range against SK-OV-3, reported in same study) |
| Quantified Difference | A statistically significant differential in IC50 values, with the 4-fluoro derivative showing distinct potency that diverges from the 4-bromo analog by a factor determined by the specific assay conditions. |
| Conditions | SK-OV-3 human ovarian cancer cell line, standard antiproliferation assay (e.g., MTT or SRB) as described in Bioorg. Med. Chem. Lett. 2016 [1]. |
Why This Matters
This quantifiable difference allows researchers to select the 4-fluoro analog specifically for projects targeting pathways where the smaller, electronegative fluorine atom provides a crucial advantage over larger halogen substituents.
- [1] Yun, B.H., Lee, Y.H., Park, K.T., Jung, S.J., Lee, Y.S. Synthesis of novel flavone derivatives possessing substituted benzamides and their biological evaluation against human cancer cells. Bioorganic & Medicinal Chemistry Letters, 2016, 26(17), 4170-4173. View Source
